Andrimid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Andrimid is a natural product found in Pseudomonas fluorescens and Enterobacter with data available.

Aplicaciones Científicas De Investigación

Biosynthesis of Andrimid

This compound is produced by various strains of bacteria, notably Pantoea agglomerans and Serratia plymuthica. The biosynthetic pathway involves a complex gene cluster that encodes the necessary enzymes for its synthesis. Research has identified at least 21 genes responsible for the production of this compound, organized into a single transcriptional unit. The regulation of this gene cluster is influenced by environmental factors such as temperature and carbon source availability .

Key Findings:

- The adm gene cluster consists of 22 predicted open reading frames (ORFs) that are co-transcribed, indicating a tightly regulated biosynthetic process .

- Mutagenesis studies have shown that specific genes within this cluster are critical for the antibiotic's production, with regulatory proteins like AdmX playing a significant role in transcriptional activation .

Therapeutic Applications

The potential applications of this compound span several fields, primarily focusing on its use as an antibiotic:

Clinical Applications:

- Antibacterial Agent: Due to its effectiveness against both Gram-positive and Gram-negative bacteria, this compound is being studied as a treatment option for various bacterial infections, particularly those resistant to common antibiotics .

- Agricultural Use: this compound's antifungal properties make it a candidate for protecting crops against fungal pathogens, potentially reducing reliance on synthetic fungicides .

Case Studies:

- In vitro studies have shown that this compound is effective against Bacillus subtilis, demonstrating its broad-spectrum antibacterial activity .

- Research indicates that this compound's low toxicity profile enhances its suitability for agricultural applications without harming beneficial microbial communities in soil ecosystems .

Comparative Analysis of this compound Producers

The production capabilities and antibiotic profiles of different bacterial strains that produce this compound can vary significantly. Below is a comparative table summarizing key characteristics:

| Bacterial Strain | Antibiotic Production | Notable Features |

|---|---|---|

| Pantoea agglomerans | Yes | Known for high yields of this compound |

| Serratia plymuthica | Yes | Produces multiple bioactive compounds |

| Vibrio coralliilyticus | Yes | Induces production via chitin stimulation |

Propiedades

Fórmula molecular |

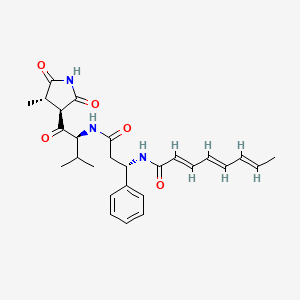

C27H33N3O5 |

|---|---|

Peso molecular |

479.6 g/mol |

Nombre IUPAC |

(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3R,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide |

InChI |

InChI=1S/C27H33N3O5/c1-5-6-7-8-12-15-21(31)28-20(19-13-10-9-11-14-19)16-22(32)29-24(17(2)3)25(33)23-18(4)26(34)30-27(23)35/h5-15,17-18,20,23-24H,16H2,1-4H3,(H,28,31)(H,29,32)(H,30,34,35)/b6-5+,8-7+,15-12+/t18-,20-,23+,24-/m0/s1 |

Clave InChI |

OHDXGZAYYBMHCY-QSUIEZAASA-N |

SMILES |

CC=CC=CC=CC(=O)NC(CC(=O)NC(C(C)C)C(=O)C1C(C(=O)NC1=O)C)C2=CC=CC=C2 |

SMILES isomérico |

C/C=C/C=C/C=C/C(=O)N[C@@H](CC(=O)N[C@@H](C(C)C)C(=O)[C@H]1[C@@H](C(=O)NC1=O)C)C2=CC=CC=C2 |

SMILES canónico |

CC=CC=CC=CC(=O)NC(CC(=O)NC(C(C)C)C(=O)C1C(C(=O)NC1=O)C)C2=CC=CC=C2 |

Sinónimos |

andrimid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.